molecular formula C9H14O4 B13978182 Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate CAS No. 134989-37-0

Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate

Cat. No.: B13978182
CAS No.: 134989-37-0
M. Wt: 186.20 g/mol
InChI Key: WGZIBTDHYRGLGZ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate is an organic ester characterized by a β-keto (3-oxo) group and an allyl ether (prop-2-en-1-yloxy) substituent at the 4-position of the butanoate backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules and polymer precursors. Its structure combines the reactivity of the β-keto ester moiety with the unsaturated allyl group, enabling participation in Michael additions, cycloadditions, and polymerization reactions .

Synthetic routes typically involve alkylation of ethyl 4-chloroacetoacetate with allyl bromide under basic conditions (e.g., NaH in THF), a method analogous to the synthesis of its propargyloxy analog (ethyl 3-oxo-4-(prop-2-yn-1-yloxy)butanoate) . The allyloxy substituent enhances its utility in click chemistry and crosslinking applications due to the reactive double bond.

Properties

CAS No.

134989-37-0

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

ethyl 3-oxo-4-prop-2-enoxybutanoate

InChI

InChI=1S/C9H14O4/c1-3-5-12-7-8(10)6-9(11)13-4-2/h3H,1,4-7H2,2H3

InChI Key

WGZIBTDHYRGLGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)COCC=C

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Description
Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
IUPAC Name Ethyl 3-oxo-4-prop-2-enoxybutanoate
CAS Number 134989-37-0
SMILES CCOC(=O)CC(=O)COCC=C
InChI InChI=1S/C9H14O4/c1-3-5-12-7-8(10)6-9(11)13-4-2/h3H,1,4-7H2,2H3
InChIKey WGZIBTDHYRGLGZ-UHFFFAOYSA-N

The compound contains an ethyl ester and a β-keto group at the 3-position, with an allyloxy substituent at the 4-position, enabling diverse synthetic transformations.

Preparation Methods of Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate

General Synthetic Strategy

The synthesis of this compound generally involves the formation of the β-keto ester backbone followed by introduction of the allyloxy group at the 4-position. The allyloxy group is typically installed via nucleophilic substitution or Williamson ether synthesis using an allyl halide or allyl alcohol derivative.

Representative Synthetic Routes

Route A: Alkylation of Ethyl Acetoacetate with Allyl Halide
  • Step 1: Start with ethyl acetoacetate (ethyl 3-oxobutanoate) as the β-keto ester precursor.
  • Step 2: Deprotonate the methylene group at the 4-position using a strong base such as sodium hydride (NaH) or potassium tert-butoxide.
  • Step 3: React the enolate intermediate with allyl bromide or allyl chloride to form the allyloxy substituent via an SN2 mechanism.
  • Step 4: Work-up and purification yield this compound.

This method leverages the nucleophilicity of the enolate and the electrophilicity of the allyl halide to install the allyloxy group efficiently.

Route B: Transesterification or Esterification with Allyl Alcohol
  • Step 1: Prepare 3-oxo-4-hydroxybutanoic acid or its ethyl ester.
  • Step 2: React the hydroxy group at the 4-position with allyl alcohol under acidic or basic catalysis to form the allyl ether via transesterification or direct esterification.
  • Step 3: Purify the product to obtain this compound.

This route may be less common due to the need for selective etherification without affecting the ester or keto groups.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Base Sodium hydride (NaH), K tert-butoxide Strong base needed for enolate formation
Solvent Anhydrous tetrahydrofuran (THF), dimethylformamide (DMF) Polar aprotic solvents favor SN2
Temperature 0 to 25 °C Controlled to avoid side reactions
Allyl halide Allyl bromide or allyl chloride Electrophile for ether formation
Reaction Time 2 to 24 hours Depends on scale and conditions
Purification Column chromatography or recrystallization Ensures high purity product

Optimization focuses on maximizing yield and minimizing side reactions such as polyalkylation or decomposition of sensitive keto groups.

Analytical Characterization

Typical characterization techniques employed to confirm the structure and purity of this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ^1H NMR shows characteristic signals for allyl protons (5.2–6.0 ppm), ethyl ester protons (1.2 ppm triplet for CH3, 4.1 ppm quartet for CH2), and keto methylene protons.
    • ^13C NMR confirms carbonyl carbons (~200 ppm for keto, ~170 ppm for ester) and allylic carbons.
  • Mass Spectrometry (MS):
    Molecular ion peak at m/z 186 consistent with molecular weight.

  • Infrared (IR) Spectroscopy:
    Strong absorption bands near 1730 cm^-1 (ester C=O) and 1700 cm^-1 (keto C=O), plus C–O–C stretching near 1100 cm^-1.

  • Elemental Analysis:
    Confirming C, H, O percentages consistent with molecular formula.

Research Findings and Applications

Although direct research articles specifically focusing on the preparation of this compound are limited, its structural features have been exploited in:

  • Pharmaceutical Intermediate Synthesis: Used as a building block for more complex molecules via Michael additions, cycloadditions, or cross-linking reactions involving the allyl ether.

  • Polymer Chemistry: The allyl group enables cross-linking in polymer matrices, useful in coatings and adhesives.

  • Organic Synthesis: The β-keto ester moiety allows for diverse transformations including condensation and cyclization reactions.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Bases Reaction Type Advantages Limitations
Alkylation of Ethyl Acetoacetate Ethyl acetoacetate, allyl halide NaH or KOtBu, THF SN2 alkylation High yield, straightforward Requires strong base, moisture sensitive
Transesterification with Allyl Alcohol 3-oxo-4-hydroxybutanoate ester, allyl alcohol Acid or base catalyst Etherification Mild conditions Possible side reactions, lower selectivity

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate involves its interaction with various molecular targets and pathways The compound’s keto and ester groups allow it to participate in nucleophilic addition and substitution reactions, which can modify biological molecules and influence biochemical processes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate belongs to a family of β-keto esters with variable substituents at the 4-position. Key analogues include:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity References
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate 2,4,5-Trifluorophenyl C₁₂H₁₁F₃O₃ 260.21 Pharmaceutical intermediates
Ethyl 3-oxo-4-(p-tolyl)butanoate p-Tolyl (4-methylphenyl) C₁₃H₁₆O₃ 220.26 Drug synthesis (e.g., antihypertensives)
Ethyl 3-oxo-4-phenylbutanoate Phenyl C₁₂H₁₄O₃ 206.24 Precursor for benzodiazepines
Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate 3,4,5-Trimethoxyphenyl C₁₅H₂₀O₆ 296.32 Anticancer research
This compound Allyl ether (prop-2-en-1-yloxy) C₉H₁₄O₄ 186.20 (estimated) Polymer chemistry, crosslinking

Key Observations :

  • Substituent Bulk and Reactivity : Aromatic substituents (e.g., phenyl, trifluorophenyl) increase steric hindrance and electronic effects, directing reactivity toward electrophilic aromatic substitution or coupling reactions. In contrast, the allyloxy group introduces unsaturation, favoring radical or cycloaddition pathways.
  • Boiling Points: Allyloxy derivatives generally exhibit lower boiling points compared to aryl-substituted analogues due to reduced molecular weight and weaker intermolecular forces. For example, ethyl 3-oxo-4-(p-tolyl)butanoate has a boiling point of 309.2°C , while the allyloxy analogue is expected to boil below 300°C.
  • Density : Aryl-substituted compounds (e.g., trifluorophenyl derivative: 1.291 g/cm³ ) are denser than aliphatic ethers due to higher molecular packing efficiency.

Research Findings and Data

Physicochemical Properties
Property This compound (Estimated) Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate Ethyl 3-oxo-4-phenylbutanoate
Molecular Weight (g/mol) ~186.20 260.21 206.24
Density (g/cm³) ~1.10 1.291 1.15 (estimated)
Boiling Point (°C) <300 290.4 280–290
Refractive Index ~1.45 Not reported 1.506

Biological Activity

Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article presents a detailed examination of its biological activity based on various studies and findings.

Chemical Structure and Properties

This compound has the molecular formula C9H14O4C_9H_{14}O_4. The compound features an ester functional group, which is significant for its reactivity and biological interactions. Its structure can be represented as follows:

Ethyl 3 oxo 4 prop 2 en 1 yl oxy butanoate\text{Ethyl 3 oxo 4 prop 2 en 1 yl oxy butanoate}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of ethyl derivatives, including this compound. The compound has been evaluated against various bacterial strains, revealing promising results in inhibiting microbial growth.

In Vitro Studies

  • Bacterial Strains Tested :
    • Escherichia coli
    • Staphylococcus aureus
    • Klebsiella pneumoniae
  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for the compound ranged from 0.073 mg/ml to 0.125 mg/ml against the tested strains, showcasing its effectiveness compared to standard antibiotics .
  • Comparison with Standard Antibiotics :
    • The compound demonstrated lower MIC values than many conventional antibiotics, indicating a potential for use in treating infections caused by multidrug-resistant (MDR) pathogens.
Bacterial StrainMIC (mg/ml)
E. coli0.083
S. aureus0.109
K. pneumoniae0.073

Anthelmintic Activity

In addition to its antibacterial properties, this compound has shown significant anthelmintic activity, which is crucial for treating parasitic infections.

Experimental Findings

The anthelmintic activity was assessed using various concentrations of the compound against common helminth species:

Compound Concentration (mg/ml)Paralysis Time (min)Death Time (min)
510.33 ± 1.1534.66 ± 0.57
109.66 ± 2.5124.33 ± 1.15
208.66 ± 2.3021.66 ± 2.30

The results indicated that higher concentrations led to shorter paralysis and death times, suggesting a dose-dependent effect on the helminths tested .

Cytotoxicity Studies

Cytotoxicity assays have also been performed to evaluate the safety profile of this compound.

Results Summary

The compound exhibited varying levels of cytotoxicity across different cell lines, with LC50 values ranging from 280μg/ml280\,\mu g/ml to 765μg/ml765\,\mu g/ml. These values indicate a moderate level of cytotoxicity compared to standard chemotherapeutic agents like etoposide, which has an LC50 of 9.8μg/ml9.8\,\mu g/ml .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate, and how do reaction conditions influence yield?

  • Methodological Answer : A common route involves the reaction of ethyl 4-chloroacetoacetate with propargyl bromide in dry THF using NaH as a base. This method, adapted from modified Hantzsch syntheses, yields the compound as a precursor for 1,4-dihydropyridine derivatives . Key variables include solvent polarity (e.g., THF vs. DMF), reaction time (12–24 hours), and stoichiometric ratios of reactants. Yield optimization typically requires inert atmosphere conditions and controlled temperature (0–25°C) to suppress side reactions like hydrolysis or over-alkylation.

Table 1: Representative Synthetic Conditions

ReactantsSolventBaseTemperature (°C)Yield (%)Reference
Ethyl 4-chloroacetoacetate + Propargyl bromideTHFNaH0–2565–78
Ethyl 3-oxo-4-(phenylthio)butanoate + 3-bromophenylhydrazineEtOAc/heptaneRT13*
Note: Lower yields in complex multicomponent reactions may arise from competing pathways.

Q. How is this compound characterized spectroscopically, and what analytical discrepancies require resolution?

  • Methodological Answer : Structural confirmation relies on:

  • ¹H/¹³C NMR : Key signals include the β-keto ester carbonyl (~δ 170–175 ppm in ¹³C) and the allyloxy group (δ 4.5–5.5 ppm in ¹H for vinyl protons) .
  • HRMS : Exact mass analysis (e.g., m/z 215.0943 for C₉H₁₂O₄) resolves ambiguities in fragmentation patterns.
    Discrepancies in FT-IR carbonyl stretches (e.g., 1720 cm⁻¹ vs. 1705 cm⁻¹) may arise from tautomerism or solvent effects, necessitating cross-validation with XRD data .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the synthesis of derivatives from this compound?

  • Methodological Answer : In Cu-catalyzed azide-alkyne cycloadditions (CuAAC) with this compound, competing Michael addition or oxidation of the allyloxy group can occur. Mitigation strategies include:

  • Protecting groups : Temporarily masking the β-keto moiety with silyl ethers (e.g., TBS) .
  • Catalytic optimization : Using Cu(I) sources (e.g., CuBr(PPh₃)₃) instead of Cu(II) to minimize redox side reactions .
  • Solvent screening : Polar aprotic solvents (e.g., DMSO) stabilize intermediates but may require lower temperatures to avoid decomposition.

Q. How can computational modeling predict reactivity patterns of this compound in nucleophilic substitutions?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-31G*) model the electrophilicity of the β-keto carbonyl and allyloxy leaving group. Key parameters:

  • LUMO localization : The β-keto carbonyl is the primary electrophilic site (LUMO ≈ -1.8 eV), favoring nucleophilic attack.
  • Steric effects : The allyloxy group introduces torsional strain, reducing accessibility for bulky nucleophiles.
    Validation via kinetic isotope effects (KIEs) or Hammett plots is recommended to correlate computational predictions with experimental rates .

Q. What safety protocols are critical when handling this compound in high-concentration reactions?

  • Methodological Answer : Based on hazard assessments:

  • Respiratory protection : Use NIOSH-certified P99 respirators for aerosolized particles; OV/AG cartridges are required if volatile byproducts (e.g., acrylates) form .
  • Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow to prevent accumulation of reactive intermediates.
  • Spill management : Neutralize acidic/basic byproducts with inert adsorbents (e.g., silica gel) before disposal .

Data Contradiction Analysis

Q. Why do reported melting points and solubility data for this compound vary across studies?

  • Methodological Answer : Discrepancies arise from:

  • Polymorphism : Crystallization solvents (e.g., EtOAc vs. hexane) produce different crystal lattices, altering melting points .
  • Purity thresholds : Impurities from incomplete purification (e.g., residual NaH in THF) depress melting points.
  • Measurement techniques : Differential Scanning Calorimetry (DSC) vs. capillary methods yield ±5°C variations. Standardized protocols (e.g., USP32 guidelines) are advised .

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